7-(4-Chlorophenoxy)-2-[(2,5-dimethylanilino)methylene]-3-phenyl-1-indanone
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Overview
Description
7-(4-Chlorophenoxy)-2-[(2,5-dimethylanilino)methylene]-3-phenyl-1-indanone is a synthetic organic compound It is characterized by its complex structure, which includes a chlorophenoxy group, a dimethylanilino group, and a phenyl-indanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Chlorophenoxy)-2-[(2,5-dimethylanilino)methylene]-3-phenyl-1-indanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indanone Core: The indanone core can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Chlorophenoxy Group: The chlorophenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where 4-chlorophenol reacts with the indanone derivative in the presence of a base such as potassium carbonate.
Formation of the Dimethylanilino Group: The dimethylanilino group can be introduced through a condensation reaction between 2,5-dimethylaniline and the indanone derivative, often facilitated by an acid catalyst such as hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(4-Chlorophenoxy)-2-[(2,5-dimethylanilino)methylene]-3-phenyl-1-indanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
7-(4-Chlorophenoxy)-2-[(2,5-dimethylanilino)methylene]-3-phenyl-1-indanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(4-Chlorophenoxy)-2-[(2,5-dimethylanilino)methylene]-3-phenyl-1-indanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-Bromophenoxy)-2-[(2,5-dimethylanilino)methylene]-3-phenyl-1-indanone
- 7-(4-Methoxyphenoxy)-2-[(2,5-dimethylanilino)methylene]-3-phenyl-1-indanone
- 7-(4-Fluorophenoxy)-2-[(2,5-dimethylanilino)methylene]-3-phenyl-1-indanone
Uniqueness
7-(4-Chlorophenoxy)-2-[(2,5-dimethylanilino)methylene]-3-phenyl-1-indanone is unique due to the presence of the chlorophenoxy group, which can impart distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
(2E)-7-(4-chlorophenoxy)-2-[(2,5-dimethylanilino)methylidene]-3-phenyl-3H-inden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24ClNO2/c1-19-11-12-20(2)26(17-19)32-18-25-28(21-7-4-3-5-8-21)24-9-6-10-27(29(24)30(25)33)34-23-15-13-22(31)14-16-23/h3-18,28,32H,1-2H3/b25-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NREOEHAAGOOKNA-XIEYBQDHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC=C2C(C3=C(C2=O)C(=CC=C3)OC4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)N/C=C/2\C(C3=C(C2=O)C(=CC=C3)OC4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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